molecular formula C10H13NO2 B13081439 3-(2,6-Dimethylpyridin-4-yl)propanoic acid

3-(2,6-Dimethylpyridin-4-yl)propanoic acid

Cat. No.: B13081439
M. Wt: 179.22 g/mol
InChI Key: HONKTFXLHSFHDP-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylpyridin-4-yl)propanoic acid is a chemical compound with the molecular formula C10H13NO2. It is a derivative of pyridine, characterized by the presence of a propanoic acid group attached to a dimethyl-substituted pyridine ring. This compound has gained attention in scientific research due to its potential biological activity and various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylpyridin-4-yl)propanoic acid typically involves the reaction of 2,6-dimethylpyridine with a suitable propanoic acid derivative. One common method is the alkylation of 2,6-dimethylpyridine with a propanoic acid halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylpyridin-4-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of pyridine derivatives.

Scientific Research Applications

3-(2,6-Dimethylpyridin-4-yl)propanoic acid has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of catalysts and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylpyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpyridine: A precursor in the synthesis of 3-(2,6-Dimethylpyridin-4-yl)propanoic acid.

    3-(2,6-Dimethylpyridin-4-yl)acrylic acid: A structurally similar compound with an acrylic acid group instead of a propanoic acid group.

    3-(2,6-Dimethylpyridin-4-yl)butanoic acid: Another analog with a butanoic acid group.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring and the presence of a propanoic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

3-(2,6-dimethylpyridin-4-yl)propanoic acid

InChI

InChI=1S/C10H13NO2/c1-7-5-9(3-4-10(12)13)6-8(2)11-7/h5-6H,3-4H2,1-2H3,(H,12,13)

InChI Key

HONKTFXLHSFHDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C)CCC(=O)O

Origin of Product

United States

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